(S)-ML188

Beschreibung

Eigenschaften

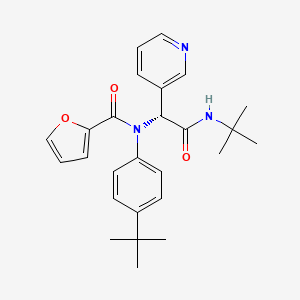

IUPAC Name |

N-[(1R)-2-(tert-butylamino)-2-oxo-1-pyridin-3-ylethyl]-N-(4-tert-butylphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O3/c1-25(2,3)19-11-13-20(14-12-19)29(24(31)21-10-8-16-32-21)22(18-9-7-15-27-17-18)23(30)28-26(4,5)6/h7-17,22H,1-6H3,(H,28,30)/t22-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGIYKRRPGCLFV-JOCHJYFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC(C)(C)C)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)N([C@H](C2=CN=CC=C2)C(=O)NC(C)(C)C)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-ML188: A Non-Covalent Inhibitor of SARS-CoV-2 Main Protease (Mpro)

An In-depth Technical Guide on the Mechanism of Action

This technical guide provides a comprehensive overview of the mechanism of action of (S)-ML188, a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro). Mpro is a critical enzyme for viral replication, making it a key target for the development of antiviral therapeutics.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the inhibitor's binding kinetics, structural interactions, and the experimental methodologies used for its characterization.

Core Concepts: The Role of Mpro in Viral Replication

The replication of SARS-CoV-2 is a complex process that relies on the precise functioning of its viral proteins.[3] The virus produces large polyproteins that must be cleaved into individual, functional non-structural proteins (nsps) to form the viral replication and transcription complex.[2][4] The main protease (Mpro), also known as 3CLpro, is the enzyme responsible for the majority of these cleavage events.[1][2] By inhibiting Mpro, the viral life cycle is disrupted, preventing the formation of new viral particles.[1] Mpro inhibitors, such as this compound, are designed to bind to the enzyme's active site, blocking its proteolytic activity.[1][3]

Quantitative Inhibition Data

The inhibitory potency of this compound against SARS-CoV-2 Mpro has been quantified using enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter that indicates the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

| Inhibitor | Target | Assay Type | IC50 (µM) | Reference |

| This compound | SARS-CoV-2 Mpro | FRET-based enzymatic assay | 2.5 ± 0.3 | [5] |

| This compound | SARS-CoV-1 Mpro | FRET-based enzymatic assay | 4.5 ± 0.5 | [5] |

Mechanism of Action: Non-Covalent Inhibition

This compound acts as a non-covalent inhibitor of SARS-CoV-2 Mpro.[5][6][7] This means that it binds to the active site of the enzyme through non-permanent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, rather than forming a permanent covalent bond with the catalytic cysteine residue (Cys145).[1][3] The crystal structure of the SARS-CoV-2 Mpro in complex with this compound has been determined to a resolution of 2.39 Å, providing detailed insights into its binding mode.[5][6] Structural analysis reveals that this compound occupies the active site of the protease, physically obstructing the binding of the natural substrate.[5][6]

Signaling Pathways and Experimental Workflows

The inhibition of Mpro by this compound directly impacts the viral replication pathway. The following diagrams illustrate the logical relationship of Mpro's role in the viral life cycle and a typical workflow for evaluating Mpro inhibitors.

Caption: SARS-CoV-2 replication pathway and the inhibitory action of this compound on Mpro.

Caption: A typical workflow for the discovery and characterization of SARS-CoV-2 Mpro inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the interaction of this compound with SARS-CoV-2 Mpro.

Recombinant Mpro Expression and Purification

The production of pure and active Mpro is a prerequisite for in vitro assays and structural studies.

-

Gene Synthesis and Cloning : The gene encoding for SARS-CoV-2 Mpro is synthesized and cloned into an appropriate expression vector, often with a polyhistidine (His) tag to facilitate purification.

-

Protein Expression : The expression vector is transformed into a suitable host, typically E. coli BL21(DE3) cells. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a defined period.

-

Cell Lysis and Clarification : The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then lysed by sonication or high-pressure homogenization, and the cell debris is removed by centrifugation to obtain a clear lysate.

-

Affinity Chromatography : The clarified lysate containing the His-tagged Mpro is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed to remove non-specifically bound proteins, and the Mpro is eluted using a buffer containing a high concentration of imidazole.[8]

-

Size-Exclusion Chromatography : The eluted Mpro is further purified by size-exclusion chromatography to remove any remaining impurities and protein aggregates. The purity of the final protein is assessed by SDS-PAGE.[8]

Mpro Enzymatic Activity Assay (FRET-based)

A Fluorescence Resonance Energy Transfer (FRET) based assay is commonly used to measure the enzymatic activity of Mpro and to determine the potency of inhibitors.[9][10][11]

-

Reagent Preparation :

-

Assay Buffer : A buffer solution, typically containing Tris-HCl at pH 7.3, NaCl, and a reducing agent like DTT, is prepared.[12]

-

Mpro Enzyme : Purified recombinant Mpro is diluted to the desired final concentration in the assay buffer.[10]

-

FRET Substrate : A synthetic peptide substrate containing a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl) is dissolved in DMSO to create a stock solution and then diluted in the assay buffer.[9][10]

-

This compound Inhibitor : The inhibitor is dissolved in DMSO to create a stock solution, from which serial dilutions are prepared.[10]

-

-

Assay Procedure :

-

The assay is typically performed in a 96- or 384-well plate format.[10]

-

A defined volume of the serially diluted this compound or DMSO (as a control) is added to the wells.[10]

-

The Mpro enzyme solution is then added to the wells, and the plate is incubated at room temperature for a specific period (e.g., 15-30 minutes) to allow for inhibitor binding.[10]

-

The enzymatic reaction is initiated by the addition of the FRET substrate solution to all wells.[10]

-

-

Data Acquisition and Analysis :

-

The fluorescence intensity is monitored kinetically using a fluorescence plate reader.[10]

-

The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves.[8]

-

The percentage of Mpro activity is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[10]

-

X-ray Crystallography of Mpro-(S)-ML188 Complex

Determining the three-dimensional structure of the Mpro-(S)-ML188 complex provides invaluable information about the inhibitor's binding mode.

-

Complex Formation : Purified SARS-CoV-2 Mpro is incubated with an excess of this compound to ensure the formation of the enzyme-inhibitor complex.[9]

-

Crystallization :

-

The Mpro-(S)-ML188 complex is concentrated to an optimal protein concentration for crystallization.

-

Crystallization screening is performed using various commercially available or custom-made screens and techniques such as sitting-drop or hanging-drop vapor diffusion.[13][14] For the Mpro-(S)-ML188 complex, crystals were obtained, and the structure was determined.[5][6]

-

-

Data Collection and Structure Determination :

Resistance Mutations

The emergence of drug-resistant viral strains is a significant concern in antiviral therapy.[15] Mutations in the Mpro gene can potentially reduce the binding affinity of inhibitors, leading to decreased efficacy.[15][16] While specific resistance mutations to this compound have not been extensively reported, continuous surveillance and structural analysis are crucial to monitor for any potential resistance development. Computational studies have suggested that mutations at certain positions could impact the unbinding kinetics of this compound.[17]

Conclusion

This compound is a promising non-covalent inhibitor of the SARS-CoV-2 main protease. Its mechanism of action, characterized by the physical obstruction of the enzyme's active site, has been elucidated through a combination of enzymatic assays and high-resolution structural studies. The detailed experimental protocols provided in this guide serve as a valuable resource for the continued research and development of Mpro inhibitors as a critical component of the therapeutic arsenal against COVID-19 and future coronavirus outbreaks.

References

- 1. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]

- 2. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents [mdpi.com]

- 5. Crystal Structure of SARS-CoV-2 Main Protease in Complex with the Non-Covalent Inhibitor ML188 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal Structure of SARS-CoV-2 Main Protease in Complex with the Non-Covalent Inhibitor ML188 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Crystal Structure of SARS-CoV-2 Main Protease in Complex with the Non-Covalent Inhibitor ML188 | Semantic Scholar [semanticscholar.org]

- 8. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Crystallization of SARS-CoV-2 Mpro [protocols.io]

- 14. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]

- 15. Contributions of Hyperactive Mutations in Mpro from SARS-CoV-2 to Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Recent changes in the mutational dynamics of the SARS-CoV-2 main protease substantiate the danger of emerging resistance to antiviral drugs [frontiersin.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of the SARS-CoV 3CL Protease Inhibitor ML188

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of ML188, a potent, non-covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3C-like protease (3CLpro). The active enantiomer is (R)-ML188, while the (S)-enantiomer is inactive. This document will focus on the biologically active (R)-enantiomer, which is commonly referred to as ML188 in the scientific literature.

Discovery of (R)-ML188

(R)-ML188 was identified through a high-throughput screening (HTS) campaign aimed at discovering novel non-covalent inhibitors of the SARS-CoV 3CLpro.[1] The 3CLpro is a cysteine protease essential for the proteolytic processing of the viral polyprotein, making it a prime target for antiviral drug development.[2][3] The initial screening and subsequent structure-based optimization led to the identification of the N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamide scaffold, with (R)-ML188 emerging as a lead compound.[1][2]

Synthesis of (R)-ML188

The synthesis of ML188 is achieved through a one-pot Ugi four-component reaction, which allows for rapid access to the core scaffold and exploration of the structure-activity relationship (SAR). The reaction involves the combination of pyridine-3-carboxaldehyde, 4-tert-butylaniline, furan-2-carboxylic acid, and tert-butylisocyanide in methanol. This procedure yields the racemic mixture of ML188, which can then be separated by chiral chromatography to isolate the active (R)-enantiomer.

Quantitative Biological Data

The biological activity of (R)-ML188 has been characterized through various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of ML188

| Target Enzyme | Compound | IC50 (µM) |

| SARS-CoV 3CLpro | (R)-ML188 | 1.5 |

| SARS-CoV 3CLpro | Racemic ML188 | 4.8 ± 0.8 |

| SARS-CoV-2 Mpro | (R)-ML188 | 2.5 ± 0.3 |

| SARS-CoV-2 Mpro | Racemic ML188 | 3.14 |

Table 2: Antiviral Activity of (R)-ML188

| Virus | Cell Line | EC50 (µM) |

| SARS-CoV (Urbani) | Vero E6 | 12.9 ± 0.7 |

| SARS-CoV (Urbani) | Vero E6 | 13.4 ± 1.0 |

Table 3: Physicochemical Properties of (R)-ML188

| Property | Value |

| Molecular Weight | 433.53 g/mol |

| Solubility in PBS (pH 7.4) | 219 µM (95 µg/mL) |

| Stability in PBS (2 hours, RT) | >97% remaining |

Mechanism of Action: Inhibition of Viral Polyprotein Processing

The primary mechanism of action of (R)-ML188 is the inhibition of the SARS-CoV 3CLpro. This enzyme is responsible for cleaving the viral polyprotein at 11 distinct sites, a process that is crucial for the maturation of non-structural proteins required for viral replication. By binding to the active site of 3CLpro, (R)-ML188 prevents this proteolytic processing, thereby halting the viral life cycle.

Caption: Inhibition of SARS-CoV replication by (R)-ML188.

Experimental Protocols

This protocol describes the synthesis of racemic N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide.

-

To a 20 mL scintillation vial, combine equimolar amounts (0.5 mmol) of pyridine-3-carboxaldehyde, 4-tert-butylaniline, and furan-2-carboxylic acid in methanol (2.5 mL, 0.2 M).

-

Add tert-butylisocyanide (0.5 mmol) to the mixture.

-

Stir the reaction mixture for 16 hours at ambient temperature.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and apply it to a silica gel column (12g).

-

Purify the product using a gradient of 0% to 100% ethyl acetate in hexanes.

-

The racemic product is obtained as a light yellow solid.

The inhibitory potency of ML188 against SARS-CoV 3CLpro and SARS-CoV-2 Mpro is determined using a Förster Resonance Energy Transfer (FRET) based enzymatic assay.

-

The purified protease is incubated with varying concentrations of ML188 (e.g., 0-50 µM) in assay buffer for 20 minutes at room temperature.

-

The enzymatic reaction is initiated by the addition of a fluorogenic peptide substrate (e.g., 25 µM).

-

The reaction is incubated for 30 minutes at 25°C.

-

The fluorescence is measured at an emission wavelength of 485 nm with an excitation wavelength of 340 nm.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

The antiviral efficacy of ML188 is evaluated in a cell-based assay using SARS-CoV-infected Vero E6 cells.

-

Vero E6 cells are seeded in 96-well plates and incubated overnight.

-

The cells are treated with various concentrations of ML188 (e.g., 0-30 µM) for a specified period.

-

The cells are then infected with SARS-CoV at a specific multiplicity of infection (MOI).

-

After an incubation period (e.g., 48 hours), the viral-induced cytopathic effect (CPE) is measured, or viral RNA is quantified using RT-qPCR.

-

The EC50 value, the concentration of the compound that reduces the viral effect by 50%, is determined from the dose-response curve.

Drug Discovery and Development Workflow

The discovery of (R)-ML188 followed a structured drug discovery workflow, beginning with a high-throughput screen and progressing through hit-to-lead optimization and detailed characterization.

Caption: Workflow for the discovery of (R)-ML188.

Conclusion

(R)-ML188 is a first-in-class, non-covalent inhibitor of the SARS-CoV 3CL protease with demonstrated antiviral activity. Its modest molecular weight, favorable physicochemical properties, and synthetic accessibility make it a valuable chemical probe for studying the function of coronaviral proteases. Furthermore, the (R)-ML188 scaffold serves as an excellent starting point for the rational design and development of next-generation, broad-spectrum pan-coronavirus inhibitors.

References

- 1. Discovery of non-covalent inhibitors of the SARS main proteinase 3CLpro - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Initial Characterization of (S)-ML188: A Non-Covalent Inhibitor of SARS-CoV 3CL Protease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial antiviral characterization of (S)-ML188, a selective, non-covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3C-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is essential for the viral life cycle, processing viral polyproteins into functional non-structural proteins required for viral replication.[1][2][3] this compound has demonstrated inhibitory activity against both SARS-CoV and SARS-CoV-2 3CLpro, making it a valuable tool for research and a potential scaffold for the development of broad-spectrum coronavirus antivirals.[4][5]

Quantitative Antiviral Activity

The antiviral potency of this compound has been quantified through both biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations.

| Target | Assay Type | Inhibitory Concentration (IC50) | Reference |

| SARS-CoV 3CLpro | Biochemical (FRET) | 1.5 µM | |

| SARS-CoV-2 Mpro | Biochemical | 2.5 µM |

Table 1: Biochemical Inhibitory Activity of this compound

| Virus | Cell Line | Assay Type | Effective Concentration (EC50) | Reference |

| SARS-CoV | Vero E6 | Cell-Based Replication | 12.9 - 13.4 µM |

Table 2: Cell-Based Antiviral Activity of this compound

Signaling Pathway: Inhibition of Viral Polyprotein Processing

This compound exerts its antiviral effect by targeting the 3CLpro, a key enzyme in the coronavirus replication cycle. The virus translates its genomic RNA into two large polyproteins, pp1a and pp1ab. The 3CLpro is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins (nsps) that form the replicase-transcriptase complex (RTC). By binding to the active site of 3CLpro, this compound non-covalently inhibits its proteolytic activity, thereby preventing the maturation of viral proteins and halting viral replication.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. SARS-CoV-2 polyprotein substrate regulates the stepwise Mpro cleavage reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Essential process for SARS-CoV-2 viral replication visualized | Eberly College of Science [science.psu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 3CLpro inhibitor of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Analysis for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Structure-Activity Relationship of (S)-ML188 and its Analogs

This compound has emerged as a significant non-covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3C-like protease (3CLpro), an essential enzyme for viral replication. This document provides a detailed examination of the structure-activity relationship (SAR) of this compound and its analogs, offering insights for the rational design of future antiviral therapeutics.

Mechanism of Action

This compound functions as a non-covalent inhibitor of the SARS-CoV 3CLpro.[1][2] Unlike covalent inhibitors that form a permanent bond with the target enzyme, this compound reversibly binds to the active site.[3] The key to its inhibitory activity lies in specific interactions with the enzyme's active site residues. X-ray crystallography has revealed a crucial hydrogen bond between the nitrogen atom of the inhibitor's 3-pyridyl ring and the side chain of His-163 in the S1 subpocket of the protease.[1] The binding of this compound is further stabilized by hydrophobic interactions within the active site.[4] The active form of the 3CLpro is a homodimer, and the binding pocket is located at the interface of its domains.

Structure-Activity Relationship (SAR) Data

The development of this compound and its analogs has been guided by extensive SAR studies. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50) against the 3CLpro enzyme and the half-maximal effective concentration (EC50) in cell-based antiviral assays.

| Compound | R1 Group (Carboxylic Acid Component) | R2 Group (Amine Component) | R3 Group (α-Aryl Substituent) | R4 Group (Isocyanide Component) | 3CLpro IC50 (µM) | Antiviral EC50 (µM) | Reference |

| This compound (16-(R)) | Furan-2-carboxamide | 4-(tert-butyl)phenyl | 3-pyridyl | tert-butyl | 1.5 | 12.9 ± 0.7 | |

| Analog 16 | Furan-2-carboxamide | 4-(tert-butyl)phenyl | 3-pyridyl | tert-butyl | < 50 | Not Reported | |

| Analog 17 | Not specified | Not specified | 3-pyridyl | tert-butyl | < 50 | Not Reported | |

| Analog 18 | Not specified | 4-fluorophenyl | 3-pyridyl | tert-butyl | Inactive | Not Reported | |

| Analog 19 | Not specified | cyclopropyl | 3-pyridyl | tert-butyl | Inactive | Not Reported | |

| Analog 20 | Not specified | Not specified | 3-thienyl | tert-butyl | Inactive | Not Reported | |

| Analog 22 | 5-membered pi-excessive heterocycle | Not specified | Not specified | Not specified | ~50 | Not Reported | |

| Analog 27 | 5-membered pi-excessive heterocycle | Not specified | Not specified | Not specified | ~50 | Not Reported | |

| Analog 31 | 5-membered pi-excessive heterocycle | Not specified | Not specified | Not specified | ~50 | Not Reported | |

| Analog 32 | Tetrahydrofuran | Not specified | Not specified | Not specified | > 50 | Not Reported | |

| Analog 24 (imidazole at P1') | Imidazole | Not specified | Not specified | Not specified | 0.96 ± 0.09 | Not Reported | |

| Analog 25 (isoxazole at P1') | Isoxazole | Not specified | Not specified | Not specified | 2.47 ± 0.27 | Not Reported | |

| Analog 26 (oxazole at P1') | Oxazole | Not specified | Not specified | Not specified | 4.97 ± 0.78 | Not Reported |

Key SAR Insights:

-

The 3-pyridyl group at the R3 position is critical for activity, forming a key hydrogen bond with His-163. Replacement with a 3-thienyl group leads to a complete loss of activity.

-

A bulky and lipophilic N-aryl group at the R2 position, such as 4-(tert-butyl)phenyl, is important for optimal interaction. Smaller or less lipophilic groups like cyclopropyl or 4-fluorophenyl are detrimental to inhibition.

-

The furan ring at the R1 position can be replaced with other 5-membered pi-excessive heterocycles, such as imidazole, isoxazole, and oxazole, with varying degrees of retained activity. A saturated tetrahydrofuran ring is significantly less active.

-

The tert-butyl group at the R4 position, derived from the isocyanide component, appears to be well-tolerated.

Experimental Protocols

The synthesis of this compound and its analogs is efficiently achieved through a one-pot Ugi four-component reaction. This multicomponent reaction allows for the rapid generation of a diverse library of compounds by varying the four starting materials.

General Protocol:

-

Preparation of Starting Materials: Equimolar amounts of an aldehyde (e.g., 3-pyridinecarboxaldehyde), an amine (e.g., 4-tert-butylaniline), a carboxylic acid (e.g., furan-2-carboxylic acid), and an isocyanide (e.g., tert-butyl isocyanide) are prepared.

-

Reaction Setup: The aldehyde and amine are dissolved in a suitable solvent (e.g., methanol) and stirred at room temperature for a designated time (e.g., 1-2 hours) to form the Schiff base intermediate.

-

Addition of Components: The carboxylic acid and isocyanide are then added to the reaction mixture.

-

Reaction Progression: The reaction is stirred at room temperature for an extended period (e.g., 24-72 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified using an appropriate method, such as flash column chromatography on silica gel, to yield the desired Ugi product.

The inhibitory activity of the synthesized compounds against SARS-CoV 3CLpro is determined using a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay.

Protocol:

-

Reagents and Materials:

-

Recombinant SARS-CoV 3CLpro

-

FRET-based peptide substrate containing a cleavage site for the protease, flanked by a fluorophore and a quencher.

-

Assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives).

-

Test compounds dissolved in DMSO.

-

384-well assay plates.

-

-

Assay Procedure:

-

A solution of the 3CLpro enzyme in the assay buffer is pre-incubated with varying concentrations of the test compound (or DMSO as a control) in the assay plates for a specified time (e.g., 15-60 minutes) at room temperature.

-

The enzymatic reaction is initiated by the addition of the FRET substrate.

-

The fluorescence intensity is measured kinetically over a period of time (e.g., 30-60 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

-

The percentage of inhibition for each compound concentration is calculated relative to the DMSO control.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the dose-response curve to a suitable equation (e.g., the four-parameter logistic equation).

-

The antiviral efficacy of the compounds is evaluated in a cell-based assay using a relevant cell line (e.g., Vero E6 cells) and live SARS-CoV.

Protocol:

-

Cell Culture: Vero E6 cells are seeded in 96-well plates and incubated until they form a confluent monolayer.

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A no-drug control is also included.

-

Viral Infection: The cells are then infected with SARS-CoV at a specific multiplicity of infection (MOI).

-

Incubation: The infected plates are incubated for a period of time (e.g., 48-72 hours) to allow for viral replication.

-

Quantification of Viral Cytopathic Effect (CPE): The extent of virus-induced CPE is quantified. This can be done visually or by using a cell viability assay, such as the MTT or CellTiter-Glo assay, which measures the number of viable cells.

-

Data Analysis: The EC50 value, the concentration of the compound that reduces the viral CPE by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve. A cytotoxicity assay (CC50) is also performed in parallel on uninfected cells to determine the compound's toxicity, allowing for the calculation of the selectivity index (SI = CC50/EC50).

Conclusion

The non-covalent inhibitor this compound serves as a valuable scaffold for the development of novel anti-coronaviral agents. The detailed SAR data and experimental protocols presented here provide a solid foundation for researchers and drug development professionals to design and synthesize more potent and selective inhibitors of the SARS-CoV 3CLpro. The Ugi four-component reaction offers a powerful tool for the rapid exploration of chemical space around the ML188 core, facilitating the optimization of its antiviral properties. Future efforts should focus on improving the potency and pharmacokinetic properties of this promising class of inhibitors.

References

- 1. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Identification of and Mechanistic Insights into SARS-CoV-2 Main Protease Non-Covalent Inhibitors: An In-Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the (S)-ML188 Binding Site on SARS-CoV Mpro

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the non-covalent inhibitor (S)-ML188 and the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) main protease (Mpro), a critical enzyme in the viral life cycle. This document outlines the quantitative binding data, detailed experimental methodologies for key assays, and a structural analysis of the binding site.

Executive Summary

This compound is a non-covalent inhibitor originally designed to target the main protease of SARS-CoV (SARS-CoV-1 Mpro). Subsequent research has demonstrated its efficacy against the highly homologous SARS-CoV-2 Mpro. This inhibitor binds to the active site of the enzyme, preventing the processing of viral polyproteins and thereby inhibiting viral replication. The binding is characterized by a network of hydrogen bonds and hydrophobic interactions with key residues within the substrate-binding pocket. Understanding the specifics of this binding interaction is crucial for the structure-based design of novel and more potent pan-coronavirus inhibitors.

Quantitative Binding and Inhibition Data

The inhibitory activity of this compound against both SARS-CoV-1 and SARS-CoV-2 Mpro has been quantified using Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target Protease | Inhibitor | IC50 (µM) | Assay Type | Reference |

| SARS-CoV-1 Mpro | This compound | 4.5 ± 0.5 | FRET-based enzymatic assay | [1] |

| SARS-CoV-2 Mpro | This compound | 2.5 ± 0.3 | FRET-based enzymatic assay | [1] |

| SARS-CoV-1 Mpro | This compound | 1.5 ± 0.3 | FRET-based enzymatic assay | [1][2] |

| SARS-CoV-2 Mpro | Racemic ML188 | 3.14 | FRET-based enzymatic assay | [1] |

| SARS-CoV-1 Mpro | Racemic ML188 | 4.8 ± 0.8 | FRET-based enzymatic assay |

Note: Variations in IC50 values can be attributed to different experimental conditions and enzyme/substrate batches.

Structural Basis of Inhibition

The co-crystal structure of this compound in complex with SARS-CoV-2 Mpro has been determined to a resolution of 2.39 Å. The inhibitor binds in the active site, which is located at the intersection of Domain I and Domain II of the protease. The active site itself is characterized by a catalytic dyad of His41 and Cys145 and is divided into several subsites (S1, S2, etc.) that accommodate the substrate residues.

Key Binding Interactions

This compound establishes a series of specific interactions with the Mpro active site residues, stabilizing its conformation within the binding pocket.

-

Hydrogen Bonds : The pyridine ring of ML188, located in the S1 subsite, forms a hydrogen bond with the side chain of His163. The furan oxygen and the adjacent amide oxygen of the inhibitor form hydrogen bonds with the main chain amide of Gly143.

-

Hydrophobic Interactions : The hydrophobic toluene ring of ML188 occupies the S2 pocket, where it engages in π-π stacking with the catalytic His41 residue. Additional hydrophobic interactions are observed with Met49 and Met165.

-

Interaction with Catalytic Dyad : this compound interacts with the catalytic dyad (His41 and Cys145) through the aforementioned hydrogen bonds and hydrophobic interactions, effectively blocking the active site.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding of this compound to SARS-CoV Mpro.

Recombinant Mpro Expression and Purification

This protocol describes the expression of SARS-CoV-2 Mpro with an N-terminal His-SUMO tag in E. coli and its subsequent purification.

-

Transformation : Transform a pET-based expression plasmid containing the His-SUMO-Mpro gene into E. coli BL21(DE3) cells.

-

Expression :

-

Inoculate a single colony into Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin) and grow overnight at 37°C with shaking.

-

Use the starter culture to inoculate a larger volume of Terrific Broth (TB) or LB media. Grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl-β-d-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and continue to culture at a reduced temperature (e.g., 16-18°C) overnight.

-

Harvest the cells by centrifugation at 10,000 x g for 15 minutes at 4°C. Store the cell pellet at -80°C.

-

-

Purification :

-

Resuspend the cell pellet in lysis buffer (e.g., 25 mM Tris pH 8.0, 150 mM NaCl) and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with binding buffer.

-

Wash the column with wash buffer containing a low concentration of imidazole (e.g., 10-20 mM) to remove non-specifically bound proteins.

-

Elute the His-SUMO-Mpro protein using an elution buffer with a higher concentration of imidazole (e.g., 250 mM).

-

Cleave the His-SUMO tag by incubation with a specific protease (e.g., SENP1 protease).

-

Perform a reverse Ni-NTA step to remove the cleaved tag and the protease.

-

Further purify the Mpro protein by size-exclusion chromatography.

-

FRET-Based Enzymatic Inhibition Assay

This assay is used to determine the IC50 value of inhibitors against Mpro.

-

Reagent Preparation :

-

Assay Buffer : 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

-

Mpro Working Solution : Dilute purified Mpro in cold Assay Buffer to the desired final concentration (e.g., 40 nM).

-

FRET Substrate Stock Solution : Dissolve a fluorogenic substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-EDANS) in DMSO to a stock concentration of 10 mM.

-

Inhibitor Solutions : Prepare serial dilutions of this compound in DMSO.

-

-

Assay Procedure (96-well plate format) :

-

Add 10 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

-

Add 20 µL of the Mpro working solution to all wells except the "no enzyme" control wells. Add 20 µL of Assay Buffer to the "no enzyme" wells.

-

Initiate the reaction by adding 20 µL of the FRET substrate working solution to all wells.

-

Incubate the plate at room temperature, protected from light.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation at ~340 nm and emission at ~490 nm.

-

-

Data Analysis :

-

Calculate the initial reaction velocities from the linear phase of the fluorescence signal.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

X-ray Crystallography

This protocol outlines the general steps for obtaining the co-crystal structure of Mpro with an inhibitor.

-

Protein Preparation : Purify SARS-CoV-2 Mpro to high homogeneity as described in section 4.1.

-

Co-crystallization :

-

Incubate the purified Mpro with a molar excess of this compound.

-

Set up crystallization trials using the hanging drop vapor diffusion method.

-

A reported successful crystallization condition is 20% (w/v) PEG 3350 and 0.2 M Potassium Sodium Tartrate Tetrahydrate.

-

-

Data Collection and Structure Determination :

-

Harvest the crystals and cryo-protect them before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the structure using molecular replacement with a known Mpro structure as the search model.

-

Refine the model and build the inhibitor into the electron density map.

-

Visualizations

The following diagrams illustrate the experimental workflow for inhibitor screening and the binding of this compound in the Mpro active site.

Caption: Workflow for Mpro inhibitor screening and structural analysis.

Caption: Key interactions of this compound with Mpro active site residues.

References

In Silico Docking of (S)-ML188 with Viral Proteases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico docking studies of (S)-ML188, a non-covalent inhibitor, with viral proteases, primarily focusing on its well-documented interactions with coronaviral main proteases (Mpro). This compound has emerged as a significant scaffold for the development of pan-coronavirus inhibitors. This document outlines the quantitative binding data, detailed experimental protocols for computational docking, and visual workflows to guide researchers in this domain.

Quantitative Data Summary

This compound has been demonstrated to be a potent inhibitor of the main proteases of SARS-CoV and SARS-CoV-2. The following tables summarize the key quantitative metrics from various studies, including inhibitory concentrations (IC50), binding affinities, and antiviral efficacy (EC50).

| Target Protease | Inhibitor | IC50 (µM) | Reference |

| SARS-CoV-2 Mpro | This compound | 2.5 | [1][2][3][4] |

| SARS-CoV-1 Mpro | This compound | 4.5 ± 0.5 | [4] |

| SARS-CoV 3CLpro | This compound | 1.5 | [5][6] |

| SARS-CoV-2 Mpro | Compound 23R (ML188 derivative) | 0.20 | [5] |

| Assay Type | Virus | Inhibitor | EC50 (µM) | Reference |

| Antiviral Cell Culture | SARS-CoV | This compound | 12.9 - 13.4 | [6] |

| Computational Metric | Value (kcal/mol) | Reference |

| Experimental Binding Free Energy (ΔG) | -7.98 | [7] |

Experimental Protocols for In Silico Docking

This section details a generalized yet comprehensive methodology for performing in silico molecular docking of small molecules like this compound with viral proteases.

Protein Preparation

-

Structure Retrieval : Obtain the three-dimensional crystal structure of the target viral protease from the Protein Data Bank (PDB). For instance, PDB ID 6LU7 is commonly used for SARS-CoV-2 Mpro.

-

Pre-processing :

-

Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands.

-

Add polar hydrogen atoms to the protein structure.

-

Assign atomic charges (e.g., Gasteiger charges).

-

Software such as MGLTools [8], Chimera, or Schrödinger's Protein Preparation Wizard are typically used for these steps.

-

Ligand Preparation

-

Structure Generation : The 3D structure of this compound can be generated using chemical drawing software like ChemDraw [8] or obtained from databases such as PubChem.

-

Energy Minimization : The ligand's geometry should be optimized to its lowest energy conformation. This is often done using force fields like MMFF94.

-

File Format Conversion : Convert the ligand file to a suitable format for the docking software (e.g., PDBQT for AutoDock).

Molecular Docking

-

Software Selection : Several well-validated docking programs can be used, including:

-

Grid Box Definition : A grid box is defined around the active site of the protease to specify the search space for the ligand docking. The dimensions and center of the grid should be sufficient to encompass the binding pocket.

-

Docking Execution : The docking algorithm explores various conformations and orientations of the ligand within the defined grid box, calculating the binding affinity for each pose. The number of binding modes to generate and the exhaustiveness of the search are key parameters to be set.

-

Scoring and Analysis : The docking poses are ranked based on a scoring function, which estimates the binding free energy. The pose with the lowest binding energy is typically considered the most favorable.

Post-Docking Analysis

-

Interaction Analysis : The best-ranked pose is analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein's amino acid residues.

-

Molecular Dynamics (MD) Simulation : To assess the stability of the protein-ligand complex, MD simulations are often performed.[11][13] This provides insights into the dynamic behavior of the complex over time in a simulated physiological environment.

Visualizations

Workflow for In Silico Docking

Caption: A generalized workflow for in silico molecular docking studies.

Logical Pathway for this compound as a Viral Protease Inhibitor

References

- 1. mdpi.com [mdpi.com]

- 2. Crystal Structure of SARS-CoV-2 Main Protease in Complex with the Non-Covalent Inhibitor ML188 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Docking-Based Screening for Novel Inhibitors of the Human Immunodeficiency Virus Type 1 Protease that Effectively Reduce the Viral Replication in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of interactions between the hepatitis C virus NS3/4A and sulfonamidobenzamide based molecules using molecular docking, molecular dynamics simulations and binding free energy calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. In silico homology modeling of dengue virus non-structural 4B (NS4B) protein and its molecular docking studies using triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jddtonline.info [jddtonline.info]

- 10. The research progress of SARS-CoV-2 main protease inhibitors from 2020 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] In Silico Molecular Docking Studies and Design of Dengue Virus Inhibitors | Semantic Scholar [semanticscholar.org]

- 12. In silico screening for potential inhibitors from... | F1000Research [f1000research.com]

- 13. A Novel Approach to Develop New and Potent Inhibitors for the Simultaneous Inhibition of Protease and Helicase Activities of HCV NS3/4A Protease: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of (S)-ML188 for research

(S)-ML188 is a potent, non-covalent inhibitor of the 3C-like protease (3CLpro), also known as the main protease (Mpro), of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and SARS-CoV-2. Its reversible binding mechanism and demonstrated antiviral activity make it a valuable tool for research and a promising scaffold for the development of broad-spectrum coronavirus therapeutics. This guide provides an in-depth overview of the physicochemical properties, biological activity, and experimental protocols for this compound.

Physicochemical Properties

This compound is a synthetic small molecule with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₁N₃O₃ | [1] |

| Molecular Weight | 433.54 g/mol | [1] |

| CAS Number | 1417700-13-0 | [1] |

| Appearance | White to off-white solid | N/A |

| SMILES | CC(C)(C)NC(=O)--INVALID-LINK--N(C(=O)c2occc2)c3ccc(cc3)C(C)(C)C | [1] |

Solubility:

| Solvent | Solubility | Notes |

| DMSO | ≥ 250 mg/mL (≥ 576.65 mM) | Ultrasonic treatment may be required. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[1] |

| DMF | 30 mg/mL | N/A |

| Ethanol | 30 mg/mL | N/A |

| PBS (pH 7.4) | 219 µM (95 µg/mL) | N/A |

Storage and Stability:

This compound should be stored under the following conditions to ensure its stability:

| Form | Storage Temperature | Duration |

| Solid (Powder) | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months |

| -20°C | 1 month |

The compound is stable in PBS buffer at room temperature for at least 2 hours, which is sufficient for the duration of typical biochemical assays.

Biological Activity and Mechanism of Action

This compound is a selective, non-covalent inhibitor of the SARS-CoV and SARS-CoV-2 3CL proteases. This viral enzyme is essential for the cleavage of viral polyproteins, a critical step in the viral replication cycle. By binding to the active site of the protease, this compound prevents this cleavage, thereby inhibiting viral replication.

Inhibitory Activity:

| Target | IC₅₀ | Reference |

| SARS-CoV 3CLpro (Mpro) | 1.5 µM | |

| SARS-CoV-2 3CLpro (Mpro) | 2.5 µM |

Antiviral Activity:

| Virus | Cell Line | EC₅₀ | Reference |

| SARS-CoV | Vero E6 | 12.9 µM |

The crystal structure of this compound in complex with SARS-CoV-2 Mpro reveals that the inhibitor binds to the active site of the enzyme. The pyridine ring of this compound occupies the S1 subsite and forms a hydrogen bond with His163. The furan ring and the amide oxygen form hydrogen bonds with the main chain of Cys145, the catalytic cysteine. These interactions stabilize the binding of the inhibitor and block the entry of the natural substrate.

Figure 1: Mechanism of this compound Inhibition of SARS-CoV-2 Mpro.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via a multi-component Ugi reaction.

Materials:

-

Pyridine-3-carboxaldehyde

-

4-tert-butylaniline

-

Furan-2-carboxylic acid

-

tert-butylisocyanide

-

Methanol

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Combine equimolar amounts (e.g., 0.5 mmol) of pyridine-3-carboxaldehyde, 4-tert-butylaniline, and furan-2-carboxylic acid in methanol.

-

Add an equimolar amount of tert-butylisocyanide to the mixture.

-

Stir the reaction mixture for 16 hours at room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and purify by silica gel column chromatography using a gradient of EtOAc in Hexanes to obtain the racemic product.

-

The (S)-enantiomer can be separated from the racemic mixture using chiral supercritical fluid chromatography (SFC).

In Vitro Enzyme Inhibition Assay (FRET-based)

This protocol describes the determination of the IC₅₀ value of this compound against SARS-CoV-2 Mpro using a Fluorescence Resonance Energy Transfer (FRET) based assay.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound

-

DMSO

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound solutions in assay buffer to the desired final concentrations.

-

Enzyme Preparation: Dilute the recombinant SARS-CoV-2 Mpro in assay buffer to the desired working concentration.

-

Assay Setup:

-

Add the diluted this compound solutions to the wells of a 384-well plate.

-

Add the Mpro solution to the wells containing the inhibitor.

-

Include control wells: "no enzyme" (assay buffer only) and "no inhibitor" (enzyme with DMSO vehicle).

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

-

Reaction Initiation: Add the FRET substrate solution to all wells to initiate the enzymatic reaction.

-

Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., excitation at ~340 nm and emission at ~490 nm for the Dabcyl/Edans pair) over a set time period (e.g., 30-60 minutes).

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Normalize the rates relative to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Figure 2: Workflow for IC₅₀ Determination using a FRET-based Assay.

Cell-Based Antiviral Assay

This protocol outlines a general method to determine the antiviral efficacy (EC₅₀) of this compound against SARS-CoV in a cell-based assay by measuring the inhibition of the viral-induced cytopathic effect (CPE).

Materials:

-

Vero E6 cells

-

SARS-CoV

-

This compound

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

-

96-well cell culture plates

-

Reagents for cell viability assessment (e.g., CellTiter-Glo®, MTS, or crystal violet)

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the cells. Include a "no drug" control (vehicle only).

-

Viral Infection: Infect the cells with SARS-CoV at a predetermined multiplicity of infection (MOI). Include a "no virus" control to assess compound cytotoxicity.

-

Incubation: Incubate the plates for a period sufficient to observe significant CPE in the infected, untreated wells (e.g., 48-72 hours).

-

Assessment of CPE and Cytotoxicity:

-

Visually inspect the cells under a microscope to assess the extent of CPE.

-

Quantify cell viability using a suitable assay. For example, with crystal violet staining, the amount of dye retained is proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of CPE reduction for each compound concentration relative to the "no drug" infected control.

-

Plot the percentage of CPE reduction against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

-

Separately, calculate the percentage of cell viability for the uninfected, compound-treated cells to determine the 50% cytotoxic concentration (CC₅₀).

-

The selectivity index (SI) can be calculated as CC₅₀ / EC₅₀.

-

This technical guide provides a comprehensive overview of the physicochemical properties and biological applications of this compound. The detailed protocols should enable researchers to effectively utilize this compound in their studies of coronavirus biology and antiviral drug discovery.

References

(S)-ML188: A Deep Dive into its Selectivity for 3CLpro

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ML188 has emerged as a significant non-covalent inhibitor of the 3C-like protease (3CLpro) of coronaviruses, a critical enzyme in the viral life cycle. Its mechanism of action and potential as an antiviral agent have garnered considerable interest within the scientific community. A crucial aspect of its preclinical evaluation is its selectivity profile, determining its specificity for the target enzyme over other host or viral proteases. This technical guide provides a comprehensive overview of the currently available data on the selectivity of this compound for 3CLpro, details the experimental methodologies used for its characterization, and presents logical workflows and relationships through diagrams as specified.

Data Presentation: Quantitative Selectivity Profile of ML188

The stereoisomer (R)-ML188 is the active enantiomer that demonstrates potent inhibition of 3CLpro, while the (S)-enantiomer is reported to be approximately 100-fold less active. The majority of published data refers to the racemic mixture or the active (R)-enantiomer, designated as ML188. While comprehensive quantitative data on the selectivity of this compound against a wide panel of proteases is not extensively available in the public domain, the following table summarizes the known inhibitory activities.

| Protease Target | Organism/Virus | IC50 (µM) | Comments |

| 3CLpro | SARS-CoV | 1.5 | Non-covalent inhibitor.[1] |

| 3CLpro | SARS-CoV-2 | 2.5 - 4.5 | Potency varies slightly across different studies.[2] |

| Papain-like Protease (PLpro) | SARS-CoV | > 100 (estimated) | Stated to be selective against PLpro, but specific IC50 values are not provided in the primary literature. |

Experimental Protocols

The determination of the selectivity profile of a protease inhibitor like this compound involves a series of robust biochemical assays. Below are detailed methodologies for key experiments cited in the characterization of 3CLpro inhibitors.

3CLpro Enzymatic Assay (FRET-based)

This assay is commonly used to determine the potency of inhibitors against 3CLpro.

-

Principle: The assay utilizes a synthetic peptide substrate containing a cleavage site for 3CLpro, flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence intensity that is proportional to the enzyme's activity.

-

Materials:

-

Recombinant 3CLpro (SARS-CoV or SARS-CoV-2)

-

FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Test compound (this compound) dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 20 µL of the assay buffer.

-

Add 0.2 µL of the diluted this compound solution to the appropriate wells. For control wells, add 0.2 µL of DMSO.

-

Add 10 µL of a solution containing recombinant 3CLpro (final concentration typically in the nanomolar range) to all wells except the negative control wells.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of the FRET peptide substrate (final concentration typically around 10-20 µM).

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time (e.g., every minute for 30 minutes).

-

The initial reaction velocity is calculated from the linear portion of the fluorescence versus time curve.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Protease Selectivity Counter-Screening Assay

To assess the selectivity of this compound, it should be tested against a panel of other relevant proteases using similar principles to the 3CLpro assay, with modifications specific to each enzyme.

-

Principle: The activity of various proteases (e.g., trypsin, chymotrypsin, caspases, cathepsins, PLpro) is measured in the presence and absence of this compound. A lack of inhibition indicates selectivity for 3CLpro.

-

General Protocol:

-

Select appropriate fluorogenic or colorimetric substrates for each protease in the panel.

-

Optimize the assay conditions (buffer, pH, substrate concentration) for each individual protease.

-

Perform the enzymatic assays in the presence of a range of concentrations of this compound.

-

Measure the enzymatic activity and calculate the percentage of inhibition for each protease.

-

Determine the IC50 value for any protease that shows significant inhibition.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for determining the IC50 of this compound against 3CLpro.

Caption: Logical relationship of this compound's selective inhibition of 3CLpro.

References

Methodological & Application

Application Notes and Protocols for (S)-ML188, a Non-Covalent SARS-CoV-2 Main Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ML188 is a potent, non-covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2][3] Mpro is a viral cysteine protease essential for the cleavage of viral polyproteins, a critical step in the viral replication cycle.[4][5] Its high degree of conservation among coronaviruses and the absence of a close human homolog make it an attractive target for antiviral drug development. This compound, originally developed as an inhibitor for SARS-CoV 3CLpro, has demonstrated significant inhibitory activity against the SARS-CoV-2 enzyme, making it a valuable tool for COVID-19 research and a promising scaffold for the development of novel therapeutics. This document provides a detailed protocol for an in vitro enzymatic assay to characterize the inhibitory activity of this compound against SARS-CoV-2 Mpro.

Mechanism of Action

This compound acts as a competitive inhibitor, binding to the active site of the Mpro catalytic dyad, which consists of Cysteine-145 and Histidine-41. This non-covalent interaction blocks the substrate from accessing the active site, thereby preventing the proteolytic activity of the enzyme and disrupting the viral life cycle.

Quantitative Data Summary

The inhibitory potency of this compound has been characterized through various in vitro and cell-based assays. The following table summarizes key quantitative data for this compound.

| Parameter | Virus/Enzyme | Value | Reference |

| IC50 | SARS-CoV 3CLpro | 1.5 µM | |

| IC50 | SARS-CoV-2 Mpro | ~2.41 - 3.14 µM (racemic) | |

| EC50 | SARS-CoV (in Vero E6 cells) | 12.9 ± 0.7 µM |

Note: IC50 (Half-maximal inhibitory concentration) in this context refers to the concentration of this compound required to inhibit 50% of the Mpro enzymatic activity in vitro. EC50 (Half-maximal effective concentration) represents the concentration required to achieve 50% of the maximum antiviral effect in cell-based assays.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of Mpro in the viral replication cycle and the workflow for the in vitro enzymatic assay.

Caption: SARS-CoV-2 Mpro cleavage pathway and its inhibition by this compound.

Caption: Workflow for the this compound in vitro enzymatic assay.

Experimental Protocol: In Vitro Mpro Enzymatic Assay (FRET-based)

This protocol is based on commonly used Fluorescence Resonance Energy Transfer (FRET) assays for SARS-CoV-2 Mpro.

Materials and Reagents

-

Recombinant SARS-CoV-2 Mpro (3CLpro)

-

FRET-based Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

This compound

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT (optional, but recommended for enzyme stability)

-

Dimethyl sulfoxide (DMSO)

-

384-well black microplates

-

Fluorescence plate reader with excitation/emission wavelengths suitable for the FRET pair (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL)

Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2%.

-

Dilute the recombinant Mpro and FRET substrate in Assay Buffer to their respective working concentrations.

-

-

Assay Protocol:

-

Add a defined volume of the diluted this compound solutions or vehicle control (Assay Buffer with the same percentage of DMSO) to the wells of a 384-well plate.

-

Add the diluted Mpro solution to each well to a final concentration of approximately 50-100 nM.

-

Pre-incubate the plate at room temperature or 37°C for 15-60 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the FRET substrate to each well to a final concentration of 10-20 µM.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity kinetically over a period of 15-30 minutes, or as a single endpoint reading after a fixed incubation time.

-

-

Data Analysis:

-

For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase) for each well.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Controls

-

Negative Control (0% Inhibition): Enzyme + Substrate + Vehicle (DMSO in Assay Buffer)

-

Positive Control (100% Inhibition): Substrate + Assay Buffer (no enzyme)

-

Known Inhibitor Control: A known Mpro inhibitor can be used as a reference.

This detailed protocol provides a robust framework for the in vitro characterization of this compound and other potential inhibitors of the SARS-CoV-2 main protease. Adherence to these guidelines will ensure reproducible and reliable data for advancing antiviral drug discovery efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Crystal Structure of SARS-CoV-2 Main Protease in Complex with the Non-Covalent Inhibitor ML188 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Discovery of SARS-CoV-2 main protease inhibitors using an optimized FRET-based high-throughput screening assay] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Cell-Based Antiviral Assay for Screening NSP14 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, relies on a complex machinery of viral proteins for its replication and propagation. Among these, the non-structural protein 14 (NSP14) has emerged as a critical and promising target for the development of novel antiviral therapeutics. NSP14 is a bifunctional enzyme possessing both a 3'-to-5' exoribonuclease (ExoN) activity, essential for proofreading during viral RNA replication, and an N7-methyltransferase (N7-MTase) activity, which is crucial for the capping of viral mRNA. This capping process protects the viral RNA from host immune recognition and ensures its efficient translation. Inhibition of NSP14's enzymatic functions presents a viable strategy to disrupt the viral life cycle.

These application notes provide a comprehensive overview and detailed protocols for a cell-based antiviral assay designed to identify and characterize inhibitors of SARS-CoV-2 NSP14. The protocols described herein are adaptable for high-throughput screening (HTS) of compound libraries and for detailed characterization of lead candidates.

Mechanism of Action of NSP14 and Rationale for Inhibition

SARS-CoV-2 NSP14 plays a dual role in viral replication. Its ExoN domain is responsible for proofreading, removing mismatched nucleotides incorporated by the RNA-dependent RNA polymerase (RdRp), thereby ensuring high-fidelity replication of the large viral genome. The N7-MTase domain catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the guanine cap of newly synthesized viral mRNAs. This 5' cap structure is vital for viral protein translation and for evading the host's innate immune system.

Inhibition of the N7-MTase activity of NSP14 is expected to result in uncapped viral RNAs, which are unstable and readily recognized and degraded by the host's cellular machinery. Furthermore, uncapped viral RNA can trigger an antiviral immune response. Therefore, small molecule inhibitors targeting the NSP14 N7-MTase domain are of significant therapeutic interest. Recent studies have led to the discovery of potent and selective non-nucleoside inhibitors of the NSP14 SAM-binding pocket, demonstrating the druggability of this target.[1]

Quantitative Data Summary

The following table summarizes the in vitro efficacy and cytotoxicity of a recently identified NSP14 inhibitor, TDI-015051. This data is presented as a template for researchers to compare the performance of their own test compounds.

| Compound | Target | Virus | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| TDI-015051 | NSP14 (N7-MTase) | SARS-CoV-2 | Not specified in abstract | 11 | >10 | >909 | [2] |

| Test Cmpd 1 | e.g., NSP14 | e.g., SARS-CoV-2 | e.g., Vero E6 | ||||

| Test Cmpd 2 | e.g., NSP14 | e.g., SARS-CoV-2 | e.g., A549-ACE2 |

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response.[3] In this context, it represents the concentration at which the compound inhibits viral replication by 50%. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a compound that results in the death of 50% of the host cells.[4] Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of a compound. A higher SI value is desirable.[4]

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy and viable cell lines suitable for viral infection and compound testing.

Materials:

-

Vero E6 cells (or other susceptible cell lines like A549-ACE2)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells every 2-3 days or when they reach 80-90% confluency. To passage, wash the cell monolayer with PBS, add Trypsin-EDTA to detach the cells, neutralize with complete medium, centrifuge, and resuspend the cell pellet in fresh medium for seeding into new flasks.

Cell-Based Antiviral Assay (CPE Reduction Assay)

Objective: To determine the antiviral activity of test compounds by measuring the inhibition of virus-induced cytopathic effect (CPE).

Materials:

-

Vero E6 cells

-

SARS-CoV-2 (e.g., USA-WA1/2020 strain) at a known titer (PFU/mL)

-

Test compounds (e.g., (S)-ML188 analogs or other potential NSP14 inhibitors) dissolved in DMSO

-

Control compounds (e.g., Remdesivir as a positive control, DMSO as a negative control)

-

96-well cell culture plates

-

Cell culture medium (DMEM with 2% FBS)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

Plate reader capable of measuring luminescence

Protocol:

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C.

-

Compound Preparation: Prepare serial dilutions of the test compounds and control compounds in cell culture medium (DMEM with 2% FBS). The final DMSO concentration should be kept below 0.5%.

-

Infection and Treatment:

-

Remove the culture medium from the 96-well plate.

-

Add 50 µL of the diluted compounds to the respective wells.

-

Add 50 µL of SARS-CoV-2 solution (at a multiplicity of infection, MOI, of 0.05) to all wells except for the mock-infected and compound cytotoxicity controls. For these controls, add 50 µL of medium instead.

-

Incubate the plate for 48-72 hours at 37°C until CPE is observed in the virus control wells.

-

-

Quantification of CPE:

-

After the incubation period, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the mock-infected control.

-

Plot the percentage of CPE reduction against the compound concentration and determine the EC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope).

-

Cytotoxicity Assay

Objective: To determine the cytotoxicity of the test compounds on the host cells.

Materials:

-

Vero E6 cells

-

Test compounds dissolved in DMSO

-

96-well cell culture plates

-

Cell culture medium (DMEM with 10% FBS)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

Plate reader capable of measuring luminescence

Protocol:

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C.

-

Compound Treatment: Remove the medium and add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include wells with medium and DMSO as controls.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (48-72 hours) at 37°C.

-

Quantification of Cell Viability:

-

Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the DMSO control.

-

Plot the percentage of cell viability against the compound concentration and determine the CC50 value using a non-linear regression analysis.

-

Visualizations

Caption: Workflow for the cell-based antiviral assay.

Caption: Mechanism of NSP14 inhibition.

Caption: NSP14-mediated NF-κB signaling pathway activation.

References

- 1. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibition of SARS-CoV-2 NSP14 RNA cap methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EC50 - Wikipedia [en.wikipedia.org]

- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

Application Notes and Protocols: X-ray Crystallography of SARS-CoV-2 Mpro in Complex with (S)-ML188

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the X-ray crystallographic analysis of the SARS-CoV-2 main protease (Mpro or 3CLpro) in a non-covalent complex with its inhibitor, (S)-ML188. The main protease is a critical enzyme for viral replication, making it a prime target for antiviral drug development. Understanding the structural basis of inhibitor binding is crucial for the design of novel therapeutics against COVID-19.

Introduction

The SARS-CoV-2 Mpro is a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (NSPs). This process is essential for the assembly of the viral replication and transcription complex. Inhibition of Mpro blocks the viral life cycle, thus preventing the virus from multiplying. This compound is a non-covalent inhibitor that binds to the active site of Mpro, preventing substrate access and enzymatic activity. The crystal structure of the Mpro-(S)-ML188 complex provides a high-resolution view of the molecular interactions governing this inhibition, offering a foundation for structure-based drug design.[1][2][3]

Data Presentation

The following tables summarize the key quantitative data from the X-ray crystallographic analysis of the SARS-CoV-2 Mpro in complex with this compound.

Inhibitor Activity

| Compound | Target | IC50 (µM) | Assay Type |

| This compound | SARS-CoV-2 Mpro | 2.5 ± 0.3 | FRET-based enzymatic assay |

Table 1: Inhibitory activity of this compound against SARS-CoV-2 Mpro.[3]

Crystallographic Data and Refinement Statistics

| PDB ID | 7L0D |

| Data Collection | |

| Resolution (Å) | 2.39 |

| Space group | C 1 2 1 |

| Unit cell dimensions (Å) | a=113.19, b=51.18, c=52.82 |

| Unit cell angles (°) | α=90, β=100.89, γ=90 |

| Refinement | |

| R-work | 0.201 |

| R-free | 0.261 |

| RMSD (bonds) (Å) | 0.004 |

| RMSD (angles) (°) | 0.73 |

| Ramachandran favored (%) | 96.38 |

| Ramachandran allowed (%) | 3.62 |

| Ramachandran outliers (%) | 0.00 |

Table 2: X-ray data collection and refinement statistics for the SARS-CoV-2 Mpro-(S)-ML188 complex.[4]

Signaling Pathway and Experimental Workflow

SARS-CoV-2 Mpro in the Viral Replication Cycle